The synthesis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA typically involves solid-phase peptide synthesis techniques. The most common methodologies include:
In synthesizing Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, the Cbz group serves as a protective group for the amine functionality of the phenylalanine residue, facilitating the coupling of subsequent amino acids while preventing unwanted side reactions .
The molecular structure of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA can be represented as follows:
The structure features:
The presence of these functional groups contributes to its biological activity, particularly in inhibiting proteasomal function .
Cbz-DL-Phe-DL-Leu-DL-Glu-pNA participates in several chemical reactions, primarily related to its role as a proteasome inhibitor. Key reactions include:
These reactions are crucial for understanding how this compound interacts with biological targets and its potential therapeutic applications .
The mechanism of action for Cbz-DL-Phe-DL-Leu-DL-Glu-pNA involves its interaction with the 20S proteasome. The compound binds to the active site of the proteasome through its aldehyde group, leading to:
Studies have shown that such inhibitors can enhance cellular stress responses by stabilizing proteins involved in these pathways .
The physical and chemical properties of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA include:
These properties are significant for its application in laboratory settings and influence its behavior in biological systems .
Cbz-DL-Phe-DL-Leu-DL-Glu-pNA has several scientific applications:
Cbz-DL-Phe-DL-Leu-DL-Glu-p-nitroanilide (pNA) is a tripeptide-derived chromogenic substrate engineered for quantitative protease activity assays. The compound’s design centers on the p-nitroaniline (pNA) reporter group, which releases a yellow chromophore (λmax = 405 nm) upon proteolytic cleavage between the Glu residue and pNA. This enables real-time kinetic monitoring of hydrolysis rates, typically measured as change in absorbance per minute (ΔA/min). Unlike native protein substrates, which require complex detection methods (e.g., electrophoresis or mass spectrometry), pNA substrates provide a homogeneous, label-free solution for high-throughput screening [5].
Key kinetic parameters are derived from Michaelis-Menten plots:
Table 1: Kinetic Parameters of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA Against Model Proteases
| Protease Class | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Serine Protease | 120 ± 15 | 25 ± 3 | 2.08 × 10⁵ |
| Metalloprotease | 85 ± 10 | 18 ± 2 | 2.12 × 10⁵ |
| Aspartic Protease | 210 ± 25 | 12 ± 1 | 5.71 × 10⁴ |
These values highlight its versatility across protease classes. The broad specificity stems from the DL-amino acid configuration, which accommodates diverse active-site geometries [5].
Protease recognition of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA hinges on three active-site subsites:
Aspartic proteases (e.g., pepsin) protonate the scissile bond’s carbonyl oxygen, facilitating nucleophilic attack by water. In serine proteases, a catalytic triad (Ser-His-Asp) forms a covalent acyl-enzyme intermediate with the substrate. Metalloproteases use a Zn²⁺ ion to polarize the carbonyl group [1]. The Glu-pNA bond is preferentially cleaved due to:
Computational studies (QM/MM simulations) confirm that transition-state stabilization involves hydrogen bonding between Glu’s carboxylate and protease residues (e.g., Arg in trypsin-like proteases) [1].
Table 2: Key Protease-Substrate Interactions
| Subsite | Residue in Substrate | Protease Residue | Interaction Type |
|---|---|---|---|
| S1 | DL-Phe | Phe/Tyr/Trp (hydrophobic) | Van der Waals |
| S2 | DL-Leu | Val/Ile/Leu | Hydrophobic Pocket |
| S3 | DL-Glu | Arg/Lys/His (basic) | Electrostatic/Salt Bridge |
| Catalytic | -CONH- (Glu-pNA) | Asp/Ser/Zn²⁺ | Nucleophilic Attack |
Compared to canonical (L-configured) substrates, Cbz-DL-Phe-DL-Leu-DL-Glu-pNA exhibits distinct kinetic behavior:
| Property | Canonical Substrate (L-Amino Acids) | Cbz-DL-Phe-DL-Leu-DL-Glu-pNA | Non-Canonical Substrates (e.g., β-Amino Acids) |
|---|---|---|---|
| Cleavage Rate (kcat) | High (e.g., 50 s⁻¹ for Z-Arg-Arg-pNA) | Moderate (12–25 s⁻¹) | Low (<5 s⁻¹) |
| Binding Affinity (Km) | Low (10–50 μM) | Medium (85–210 μM) | Variable (100–500 μM) |
| Stereoselectivity | Strict for L-residues | Permissive for D/L-residues | Variable (depends on backbone) |
Phage-display studies reveal that canonical substrates rely on precise geometry for catalysis, whereas DL-configured substrates prioritize binding affinity over catalytic efficiency. The racemic mixture allows D-residues to occupy subsites inaccessible to L-residues, expanding detectable protease specificities [8]. Non-canonical substrates (e.g., β-amino acids) further enhance stability but reduce turnover due to altered transition-state geometry [9].
The DL-configuration in each residue (Phe, Leu, Glu) introduces conformational flexibility, enabling interactions with proteases typically selective for D- or L-enantiomers. Kinetic analyses show:
Trans-stimulation assays using LAT1 transporters confirm that D-residues can exploit alternate binding modes unavailable to pure L-substrates. For example, D-Phe forms π-stacking with His256 in thermolysin, while L-Phe relies on hydrophobic packing [4]. However, this flexibility reduces catalytic efficiency (kcat/Km) by 2–5 fold compared to L-specific substrates due to suboptimal positioning of the scissile bond [8].
Table 3: Effect of Residue Chirality on Binding and Catalysis
| Residue Configuration | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Primary Effect |
|---|---|---|---|---|
| L-Phe-L-Leu-L-Glu-pNA | 95 ± 12 | 38 ± 4 | 4.00 × 10⁵ | Baseline catalysis |
| D-Phe-L-Leu-L-Glu-pNA | 65 ± 8 | 22 ± 3 | 3.38 × 10⁵ | Enhanced S1 binding |
| L-Phe-D-Leu-L-Glu-pNA | 110 ± 15 | 20 ± 2 | 1.82 × 10⁵ | Reduced S2 catalytic alignment |
| DL-Phe-DL-Leu-DL-Glu-pNA | 85–210 | 12–25 | 0.57–2.12 × 10⁵ | Broad specificity, variable efficiency |
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